Ro3280

Description

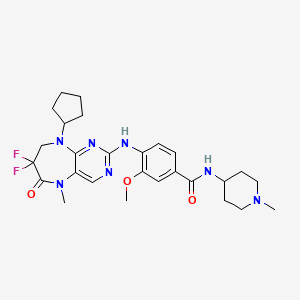

Structure

3D Structure

Properties

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZZLZKAXGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048511 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062243-51-9 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro3280: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro3280 is a novel and potent small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Overexpressed in a wide array of human cancers, PLK1 represents a validated and compelling target for therapeutic intervention.[1][3] Preclinical investigations have illuminated the primary mechanism of action of Ro3280, which culminates in the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of Ro3280, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PLK1 Inhibition

Ro3280 exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] By inhibiting PLK1, Ro3280 disrupts these critical mitotic processes, leading to catastrophic errors in cell division and ultimately triggering cell death in rapidly proliferating cancer cells.

Downstream Cellular Effects of Ro3280

The inhibition of PLK1 by Ro3280 initiates a cascade of downstream cellular events that collectively contribute to its potent antitumor activity. These effects have been consistently observed across a range of cancer cell lines, including breast, gastric, and leukemia.[1][2][4]

Induction of G2/M Cell Cycle Arrest

A hallmark of PLK1 inhibition is the arrest of the cell cycle at the G2/M transition phase.[1][3][5] Ro3280 treatment leads to a significant accumulation of cancer cells in this phase of the cell cycle, preventing them from entering mitosis. This arrest is a direct consequence of the disruption of mitotic entry checkpoints that are regulated by PLK1.

Activation of the Apoptotic Pathway

Ro3280 is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3][4][5][6] This is achieved through the modulation of key apoptotic regulatory proteins and the engagement of the intrinsic mitochondrial pathway.

-

Modulation of Apoptotic Regulators: Treatment with Ro3280 leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.

-

Mitochondrial Dysfunction: Ro3280 induces a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic cascade.[1][3][4][5][6]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Ro3280 treatment results in increased multicaspase activity, including the cleavage and activation of caspase-3.[1][3][4][6]

-

PARP Cleavage: Activated caspase-3 cleaves and inactivates Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The accumulation of cleaved PARP is a well-established marker of apoptosis and is observed in Ro3280-treated cells.[4][6]

Induction of DNA Damage

In addition to its effects on mitosis and apoptosis, Ro3280 also induces a DNA damage response in cancer cells.[1][3][4][6] This is evidenced by an increase in the levels of 8-oxo-dG, a marker of oxidative DNA damage.[4][6] The precise mechanism by which PLK1 inhibition by Ro3280 leads to DNA damage is an area of ongoing investigation but may be linked to mitotic errors and the generation of reactive oxygen species.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Ro3280.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (PLK1 Inhibition) | 3 nM | Purified PLK1 Enzyme | [2] |

| Cancer Type | Cell Line | Assay | Endpoint | Value | Time Point | Reference |

| Gastric Cancer | SNU-16 | XTT Assay | IC50 | 9.64 µM | 24 hours | [4][5][6] |

| Breast Cancer | MCF-7 | XTT Assay | - | Most sensitive cell line | - | [1][3] |

| Hepatocellular Carcinoma | HepG2 | XTT Assay | - | Cytotoxic effects observed | - | [1][3] |

| Prostate Cancer | PC3 | XTT Assay | - | Cytotoxic effects observed | - | [1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Ro3280.

Cell Viability and Proliferation (XTT Assay)

-

Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondria reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Ro3280 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the XTT labeling mixture is added to each well and the plates are incubated for a further 2-4 hours.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined from the dose-response curves.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This method uses a DNA-staining dye (e.g., Propidium Iodide, PI) to quantify the amount of DNA in each cell. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cells are treated with Ro3280 or a vehicle control for the desired time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are then washed and resuspended in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

-

The stained cells are analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined using cell cycle analysis software.

-

Apoptosis Assays

-

Annexin V/PI Staining (Flow Cytometry):

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.

-

Protocol:

-

Cells are treated with Ro3280 or a vehicle control.

-

The cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

-

-

Caspase Activity Assays:

-

Principle: Caspase activity can be measured using fluorogenic substrates that are cleaved by active caspases to release a fluorescent molecule.

-

Protocol:

-

Cells are treated with Ro3280 or a vehicle control.

-

A cell lysate is prepared, and the total protein concentration is determined.

-

The lysate is incubated with a specific caspase substrate (e.g., for caspase-3/7).

-

The fluorescence generated is measured over time using a fluorometer. The activity is typically normalized to the total protein concentration.

-

-

-

Mitochondrial Membrane Potential (MMP) Assay:

-

Principle: The MMP can be assessed using cationic fluorescent dyes such as JC-1 or TMRE. In healthy cells with a high MMP, these dyes accumulate in the mitochondria and emit a characteristic fluorescence. In apoptotic cells with a decreased MMP, the dyes remain in the cytoplasm in a monomeric form with a different fluorescence emission.

-

Protocol:

-

Cells are treated with Ro3280 or a vehicle control.

-

The cells are then incubated with the MMP-sensitive dye.

-

The fluorescence is analyzed by flow cytometry or fluorescence microscopy. A shift in the fluorescence profile indicates a loss of MMP.

-

-

Western Blotting for Protein Expression

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Protocol:

-

Cells are treated with Ro3280 or a vehicle control.

-

Total protein is extracted from the cells, and the concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Visualizations

Signaling Pathway of Ro3280 Action

References

- 1. benthamscience.com [benthamscience.com]

- 2. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ro3280: A Selective PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis. This has positioned PLK1 as a compelling target for anticancer drug development. Ro3280 has emerged as a potent and highly selective ATP-competitive inhibitor of PLK1, demonstrating significant preclinical antitumor activity. This technical guide provides a comprehensive overview of Ro3280, summarizing its biochemical and cellular activity, detailing relevant experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

Polo-like kinase 1 (PLK1), a serine/threonine kinase, plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Its expression and activity are tightly regulated throughout the cell cycle, peaking at the G2/M transition.[2] Dysregulation and overexpression of PLK1 are frequently observed in a wide array of malignancies, including lung, breast, ovarian, and colorectal cancers, making it an attractive therapeutic target.[3] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[4]

Ro3280 is a novel, potent, and highly selective small molecule inhibitor of PLK1.[3] It has demonstrated robust anti-proliferative activity across a broad range of cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[1][2] This guide consolidates the currently available technical data on Ro3280 to facilitate further research and development.

Biochemical and Cellular Activity of Ro3280

Ro3280 exhibits high affinity and potent inhibitory activity against PLK1. Its selectivity for PLK1 over other PLK family members, PLK2 and PLK3, is a key characteristic. The inhibitor has shown significant cytotoxic effects in numerous cancer cell lines.

Table 1: In Vitro Potency and Selectivity of Ro3280

| Target | Assay Type | Value | Reference |

| PLK1 | IC50 | 3 nM | [2] |

| PLK1 | Kd | 0.09 nM | [2] |

| PLK2 | Not specified | Nearly no effect | [2] |

| PLK3 | Not specified | Nearly no effect | [2] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Anti-proliferative Activity of Ro3280 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| NB4 | Acute Promyelocytic Leukemia | 13.45 nM (IC50) | [2] |

| K562 | Chronic Myelogenous Leukemia | 301 nM (IC50) | [2] |

| U937 | Histiocytic Lymphoma | 186 nM (IC50) | [2] |

| HL60 | Acute Promyelocytic Leukemia | 175 nM (IC50) | [2] |

| MV4-11 | Acute Myeloid Leukemia | 120 nM (IC50) | [2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 nM (IC50) | [2] |

| H82 | Lung Cancer | 6 nM (EC50) | [2] |

| H69 | Lung Cancer | 7 nM (EC50) | [2] |

| A549 | Lung Cancer | 82 nM (EC50) | [2] |

| 5637 | Bladder Cancer | ~100 nM (IC50) | [2] |

| T24 | Bladder Cancer | ~100 nM (IC50) | [2] |

| HT-29 | Colorectal Cancer | 10 nM (IC50) | [1] |

| MDA-MB-468 | Breast Cancer | 19 nM (IC50) | [1] |

| PC3 | Prostate Cancer | 12 nM (IC50) | [1] |

| A375 | Skin Cancer | 70 nM (IC50) | [1] |

| Primary ALL Cells | Acute Lymphoblastic Leukemia | 35.49 - 110.76 nM (IC50) | [2] |

| Primary AML Cells | Acute Myeloid Leukemia | 52.80 - 147.50 nM (IC50) | [2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Efficacy of Ro3280

Preclinical studies in animal models have demonstrated the antitumor activity of Ro3280.

Table 3: In Vivo Antitumor Activity of Ro3280

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Colorectal Cancer (HT-29) | Mouse Xenograft | 40 mg/kg, i.v., once weekly | 72% tumor growth inhibition | [2] |

| Colorectal Cancer (HT-29) | Mouse Xenograft | More frequent dosing | Complete tumor suppression | [2] |

| Bladder Cancer | Nude Mouse Model | 30 mg/kg, i.p., once every 5 days | Significant anti-bladder cancer activities | [2] |

i.v.: intravenous; i.p.: intraperitoneal.

Mechanism of Action

Ro3280 functions as an ATP-competitive inhibitor of PLK1.[3] By blocking the kinase activity of PLK1, Ro3280 disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4]

Signaling Pathways and Experimental Workflows

Caption: Simplified PLK1 signaling pathway and the inhibitory action of Ro3280.

References

Ro3280: A Potent and Selective PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro3280 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[1][2] Its targeted inhibition of PLK1 leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, the suppression of tumor growth.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of Ro3280. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Properties

Ro3280, also known as Ro5203280, is a pyrimidodiazepine-derived compound.[5] The chemical and physical properties of Ro3280 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][6]diazepin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | [7] |

| CAS Number | 1062243-51-9 | [7] |

| Molecular Formula | C27H35F2N7O3 | [7] |

| Molecular Weight | 543.61 g/mol | [7] |

| SMILES | CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | [1] |

| pKa1 | 3.8 | [5][8] |

| pKa2 | 12.6 | [5][9] |

| Solubility | Insoluble in water. Soluble in DMSO (≥27.2 mg/mL) and Ethanol (≥24.75 mg/mL). | [1] |

Charge State at Physiological pH: At a physiological pH of 7.4, Ro3280 exists predominantly in a diprotonated state with a charge of +2.[5]

Mechanism of Action and Signaling Pathway

Ro3280 functions as a selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[5] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis.

The inhibitory action of Ro3280 on PLK1 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest.[3][4] This mitotic arrest subsequently triggers the intrinsic apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, activation of caspases (including cleaved caspase-3), and cleavage of poly (ADP-ribose) polymerase (PARP).[6] Furthermore, Ro3280 treatment has been shown to induce DNA damage, as evidenced by increased levels of the oxidative DNA damage marker 8-oxo-dG, and to decrease the mitochondrial membrane potential, a key event in the apoptotic cascade.[3][6]

The following diagram illustrates the proposed signaling pathway of Ro3280.

Preclinical Activity

Ro3280 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in vitro. The following tables summarize the reported IC50 values.

Table 1: In Vitro Inhibitory Activity of Ro3280

| Target | IC50 (nM) |

| PLK1 | 3 |

Table 2: Anti-proliferative Activity of Ro3280 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H82 | Lung Cancer | 5 | [1] |

| HT-29 | Colorectal Cancer | 10 | [1] |

| MDA-MB-468 | Breast Cancer | 19 | [1] |

| PC3 | Prostate Cancer | 12 | [1] |

| A375 | Skin Cancer | 70 | [1] |

| U937 | Leukemia | 186 | |

| HL-60 | Leukemia | 175 | |

| NB4 | Leukemia | 74 | |

| K562 | Leukemia | 797 | |

| MV4-11 | Leukemia | 120 | |

| CCRF-CEM | Leukemia | 162 | |

| Primary ALL cells | Acute Lymphocytic Leukemia | 35.49 - 110.76 | [7] |

| Primary AML cells | Acute Myeloid Leukemia | 52.80 - 147.50 | [7] |

Table 3: Binding Affinity of Ro3280

| Protein | Binding Constant (K) (M⁻¹) at 310 K | Reference |

| Human Serum Albumin (HSA) | 2.23 x 10⁶ | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of Ro3280.

Cell Proliferation Assay (XTT Assay)

The anti-proliferative activity of Ro3280 is commonly assessed using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[4][6]

Workflow:

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to determine the effect of Ro3280 on cell cycle distribution.[4]

Methodology:

-

Cancer cells are treated with Ro3280 or a vehicle control for a specified duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assays

The induction of apoptosis by Ro3280 can be evaluated through several methods, including Annexin V/PI staining and analysis of caspase activity.[4][6]

Annexin V/PI Staining:

-

Cells are treated with Ro3280.

-

Harvested cells are washed and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Spectroscopic Analysis of Physicochemical Properties

UV-visible absorption spectroscopy is utilized to determine the protonation equilibria and pKa values of Ro3280.[5][8]

Methodology:

-

UV-vis absorption spectra of Ro3280 are recorded at various pH values.

-

Changes in the absorption spectra with pH are used to identify different protonated species.

-

The pKa values are determined from the pH-dependence of the absorbance at specific wavelengths.

Conclusion

Ro3280 is a potent and selective PLK1 inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its well-defined mechanism of action, involving cell cycle arrest and induction of apoptosis, makes it a compelling candidate for further investigation and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Ro3280.

References

- 1. Ro3280 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: RO3280, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The PLK1 Inhibitor Ro3280: A Technical Guide to its G2/M Cell Cycle Checkpoint Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel Polo-like kinase 1 (PLK1) inhibitor, Ro3280, and its targeted effect on the G2/M cell cycle checkpoint. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Ro3280 and the G2/M Checkpoint

Ro3280 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of cell division[1]. PLK1 is a key orchestrator of the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy[2][3][4].

The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells from entering mitosis with damaged DNA, thereby ensuring genomic integrity. A key regulator of this checkpoint is the Cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex. The activity of this complex is tightly controlled by the phosphorylation status of CDK1, which is regulated by the opposing actions of the activating phosphatase Cdc25 and the inhibitory kinase Wee1. PLK1 promotes mitotic entry by activating Cdc25 and inhibiting Wee1, thus leading to the activation of the CDK1/Cyclin B1 complex.

By inhibiting PLK1, Ro3280 disrupts this critical regulatory network, leading to a robust G2/M cell cycle arrest and subsequent apoptosis in cancer cells[2][3][4]. This guide will delve into the specifics of this mechanism.

Quantitative Analysis of Ro3280's Potency and Cellular Effects

Ro3280 has demonstrated significant anti-proliferative effects across various cancer cell lines, primarily through the induction of G2/M arrest. The following tables summarize the available quantitative data on its potency and cellular effects.

Table 1: In Vitro Potency of Ro3280

| Target | IC50 | Cell Line(s) | Reference |

| PLK1 | 3 nM | N/A (Biochemical Assay) | [1] |

| Acute Myeloid Leukemia Cells | Potent (Specific IC50s not provided) | Multiple Leukemia Cell Lines | [1] |

| Bladder Carcinoma Cells | Growth Inhibition (Specific IC50s not provided) | T24, 5637 | [5] |

| Breast Cancer (MCF-7), Hepatocellular Carcinoma (HepG2), Prostate Cancer (PC3) | Potent Cytotoxicity (MCF-7 most sensitive, specific IC50s not provided) | MCF-7, HepG2, PC3 | [2][3] |

Table 2: Cellular Effects of Ro3280 on G2/M Arrest

| Cell Line | Ro3280 Concentration | % of Cells in G2/M | Reference |

| MCF-7 (Breast Cancer) | Not specified | Significant increase | [2][3][4] |

| Leukemia Cell Lines | Not specified | Significant cell cycle disorder | [1] |

| Bladder Carcinoma Cells | Not specified | Inhibition of cell cycle progression | [5] |

Core Signaling Pathway: Ro3280's Mechanism of Action

Ro3280 exerts its effect on the G2/M checkpoint by directly inhibiting PLK1. The following diagram illustrates the signaling cascade affected by this inhibition.

Caption: Ro3280 inhibits PLK1, preventing the activation of Cdc25 and the inhibition of Wee1, leading to the accumulation of inactive, phosphorylated CDK1/Cyclin B1 and subsequent G2/M arrest.

Experimental Protocols

This section provides a detailed protocol for a key experiment used to characterize the effect of Ro3280 on the cell cycle.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Ro3280 (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of Ro3280 (and a vehicle control) for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells.

-

For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and combine with the floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (can be stored for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.

-

Collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or FL3).

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram (G1, S, and G2/M phases).

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing the effects of Ro3280.

Experimental Workflow for Assessing G2/M Arrest

References

- 1. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Apoptosis Induction Pathway by Ro3280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Ro3280, a novel Polo-like kinase 1 (PLK1) inhibitor, induces apoptosis in cancer cells. The information presented herein is collated from preclinical studies and is intended to serve as a resource for professionals in the fields of oncology research and drug development.

Executive Summary

Ro3280 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a critical regulator of the cell cycle.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[3][4] Ro3280 exerts its anticancer effects by inducing cell cycle arrest, primarily at the G2/M checkpoint, and by activating the intrinsic apoptotic pathway.[3][5] This guide details the signaling cascade initiated by Ro3280, from PLK1 inhibition to the execution of apoptosis, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core pathways and workflows.

Core Mechanism of Action: PLK1 Inhibition

Ro3280 is a pyrimidodiazepine-derived compound that targets the ATP-binding pocket of PLK1, exhibiting high potency with an IC50 value of 3 nM in enzymatic assays.[1][2] PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4] Inhibition of PLK1 by Ro3280 disrupts these processes, leading to mitotic catastrophe, cell cycle arrest, and the induction of DNA damage, which collectively trigger the apoptotic machinery.[3][4][5]

The Apoptosis Induction Pathway

Ro3280 primarily initiates apoptosis through the mitochondrial-mediated intrinsic pathway. This cascade involves the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[4]

Signaling Pathway Overview

The diagram below illustrates the sequence of molecular events following PLK1 inhibition by Ro3280, culminating in apoptosis.

Caption: Ro3280-induced apoptosis signaling cascade.

Key Molecular Events

-

Modulation of Bcl-2 Family Proteins : Ro3280 treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio is a critical event that favors mitochondrial outer membrane permeabilization (MOMP).

-

Loss of Mitochondrial Membrane Potential (ΔΨm) : A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial inner membrane potential.[7][8] Ro3280 has been shown to cause a significant decrease in ΔΨm in cancer cells, indicating mitochondrial dysfunction.[3][4]

-

Caspase Activation and PARP Cleavage : The release of cytochrome c into the cytosol following MOMP facilitates the formation of the apoptosome, which in turn activates the initiator caspase-9.[9][10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[4][9][11] Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[4] Cleavage of PARP is a definitive marker of apoptosis and is consistently observed following Ro3280 treatment.[4][12]

-

Sensitization to Extrinsic Pathway : In addition to activating the intrinsic pathway, Ro3280 can sensitize non-small cell lung cancer (NSCLC) cells to TRAIL-induced apoptosis.[13] This is achieved, in part, by a slight upregulation of the death receptor 5 (DR5) on the cell surface.[12]

Quantitative Data on Ro3280 Activity

The efficacy of Ro3280 has been quantified across various cancer cell lines. The following tables summarize the reported IC50 values and the extent of apoptosis induction.

Table 1: IC50 Values of Ro3280 in Cancer Cells

| Cell Line / Target | Cancer Type | IC50 Value | Exposure Time | Citation |

| PLK1 Enzyme | - | 3 nM | - | [1][2] |

| SNU-16 | Gastric Cancer | 9.64 µM | 24 hours | [4][6] |

| Acute Leukemia Cells | Leukemia | 74 - 797 nM | Not Specified | [9] |

| Primary ALL Cells | Leukemia | 35.49 - 110.76 nM | Not Specified | [9] |

| Primary AML Cells | Leukemia | 52.80 - 147.50 nM | Not Specified | [9] |

ALL: Acute Lymphocytic Leukemia; AML: Acute Myeloid Leukemia

Table 2: Apoptosis Induction by Ro3280 in NSCLC Cells

| Treatment | Concentration | Apoptotic Cells (%) | Citation |

| Ro3280 alone | 50 nM | ~15% - 22% | [12][13] |

| rhTRAIL alone | 20 ng/mL | ~7% - 17% | [12][13] |

| Ro3280 + rhTRAIL | 50 nM + 20 ng/mL | ~38% - 58% | [12][13] |

NSCLC: Non-Small Cell Lung Cancer; rhTRAIL: recombinant human Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize Ro3280-induced apoptosis.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for Annexin V apoptosis assay.

Methodology:

-

Cell Culture : Seed cancer cells (e.g., MCF-7, SNU-16) in 6-well plates and allow them to adhere overnight.[14]

-

Treatment : Treat cells with the desired concentrations of Ro3280 and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Harvesting : Gently wash cells with PBS, then detach them using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

-

Staining : Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. FITC signal (Ex/Em ~494/521 nm) detects Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (early apoptosis), while PI (Ex/Em ~535/617 nm) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

Methodology:

-

Lysate Preparation : Following treatment with Ro3280, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against:

-

Cleaved Caspase-3

-

Cleaved Caspase-9

-

PARP

-

Bcl-2

-

Bax

-

β-actin or GAPDH (as a loading control)

-

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, to measure the polarization of the mitochondrial membrane.

Methodology:

-

Cell Treatment : Treat cells with Ro3280 as described previously. Include a positive control known to depolarize mitochondria (e.g., CCCP).

-

Dye Loading : In the final 30 minutes of treatment, add the ΔΨm-sensitive dye (e.g., 100-200 nM TMRE) to the culture medium.

-

Harvesting : Harvest the cells as described for flow cytometry.

-

Analysis : Analyze the cells immediately by flow cytometry. A decrease in the fluorescence intensity of the dye corresponds to a loss of mitochondrial membrane potential, indicating apoptosis.[15]

Conclusion and Future Directions

Ro3280 is a novel PLK1 inhibitor that effectively induces apoptosis in a variety of cancer cell models through the intrinsic mitochondrial pathway.[3][16] Its mechanism involves the disruption of the cell cycle, leading to the modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of the caspase cascade.[3][4] The potent and selective nature of Ro3280 makes it a promising candidate for further preclinical and clinical investigation.[1] Future studies should aim to further elucidate its efficacy in vivo, explore potential synergistic combinations with other anticancer agents, and identify predictive biomarkers for patient stratification.[3][13]

References

- 1. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 5. benthamscience.com [benthamscience.com]

- 6. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | Bangladesh Journal of Pharmacology [banglajol.info]

- 7. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Polo-like kinase 1 and TRAIL enhances apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: RO3280, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ro3280: A Potent PLK1 Inhibitor for Tumor Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro3280 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data on Ro3280, focusing on its role in inhibiting tumor cell proliferation. We detail its mechanism of action, summarize its anti-proliferative activity across various cancer cell lines, provide established experimental protocols for its evaluation, and illustrate its impact on key signaling pathways.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Its aberrant expression in tumor cells disrupts normal cell cycle control, leading to aneuploidy and contributing to tumorigenesis.[2] Ro3280 has emerged as a promising therapeutic agent that selectively targets PLK1, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and mechanism of action of Ro3280.

Chemical Properties and Pharmacokinetics

Ro3280 is a pyrimidodiazepine-derived compound with a high affinity and selectivity for PLK1.[1]

Chemical Structure:

-

Systematic Name: 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][3][4]diazepin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

-

Molecular Formula: C₂₇H₃₅F₂N₇O₃

-

Molecular Weight: 543.61 g/mol

Physicochemical Properties:

Ro3280 possesses ionizable amine groups and exhibits a strong affinity for human serum albumin (HSA), which may influence its pharmacokinetic profile.[5]

Pharmacokinetics:

Detailed in vivo pharmacokinetic data for Ro3280 are not extensively published. However, preclinical studies indicate its potential for therapeutic efficacy in xenograft mouse models.[1] Its high binding affinity to HSA suggests a potential for a longer plasma half-life.[5] Further preclinical pharmacokinetic and pharmacodynamic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action

Ro3280 exerts its anti-tumor effects primarily through the potent and selective inhibition of PLK1. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][6]

PLK1 Signaling Pathway Inhibition

The primary mechanism of Ro3280 is the direct inhibition of the kinase activity of PLK1. This leads to a cascade of downstream effects that ultimately halt cell division and trigger programmed cell death.

Caption: Ro3280 inhibits PLK1, leading to G2/M arrest and apoptosis, and modulates the Wnt/β-catenin pathway.

Wnt/β-catenin Pathway Modulation

In prostate cancer cells, Ro3280 has been shown to inactivate the Wnt/β-catenin signaling pathway.[7] This is evidenced by the decreased protein expression of key components and downstream targets of this pathway, including Wnt3, GSK3β, β-catenin, c-Myc, and cyclin D1.[7] The inactivation of this critical proliferation pathway contributes significantly to the anti-tumor effects of Ro3280 in this cancer type.

Quantitative Data on Anti-proliferative Activity

Ro3280 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay | Reference |

| Breast Cancer | |||||

| MCF-7 | Breast Adenocarcinoma | Most Sensitive | 48 | XTT | [2] |

| Prostate Cancer | |||||

| PC3 | Prostate Adenocarcinoma | 32.3 | 48 | CCK-8 | [8] |

| 22RV1 | Prostate Carcinoma | 29.1 | 48 | CCK-8 | [8] |

| Gastric Cancer | |||||

| SNU-16 | Gastric Carcinoma | 9640 | 24 | XTT | [3] |

| Leukemia | |||||

| NB4 | Acute Promyelocytic Leukemia | 74 | Not Specified | Not Specified | [9] |

| HL-60 | Acute Promyelocytic Leukemia | 175 | Not Specified | Not Specified | [9] |

| U937 | Histiocytic Lymphoma | 186 | Not Specified | Not Specified | [9] |

| K562 | Chronic Myelogenous Leukemia | 797 | Not Specified | Not Specified | [9] |

| MV4-11 | Acute Myeloid Leukemia | 120 | Not Specified | Not Specified | [9] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 | Not Specified | Not Specified | [9] |

| Bladder Cancer | |||||

| 5637 | Bladder Carcinoma | ~100 | 48 | Not Specified | [4] |

| T24 | Bladder Carcinoma | ~100 | 48 | Not Specified | [4] |

| Non-Small Cell Lung Cancer | |||||

| H1975 | Lung Adenocarcinoma | Not Specified | 48 | XTT | [10] |

| PC9 | Lung Adenocarcinoma | Not Specified | 48 | XTT | [10] |

| A549 | Lung Carcinoma | Not Specified | 48 | XTT | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ro3280's anti-proliferative effects. Below are protocols for key in vitro assays.

Cell Proliferation (XTT) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Caption: Workflow for assessing cell proliferation using the XTT assay.

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of Ro3280 (e.g., 1, 5, 10, 25, 50, and 100 µM) and a vehicle control (DMSO).[3]

-

Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

-

XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of Ro3280 (e.g., 100 nM) for a specified time (e.g., 48 hours).[4]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with Ro3280, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

PLK1: Mouse monoclonal anti-PLK1 (ab17056, Abcam)[7]

-

Cleaved Caspase-3: Rabbit monoclonal (#9664, Cell Signaling Technology)[4]

-

Cleaved PARP: Rabbit monoclonal (#5625, Cell Signaling Technology)[4]

-

β-catenin: Rabbit monoclonal (#8480, Cell Signaling Technology)[7]

-

Wnt3a: Rabbit monoclonal (#2721, Cell Signaling Technology)[7]

-

GSK-3β: Rabbit monoclonal (#12456, Cell Signaling Technology)[7]

-

c-Myc: Rabbit monoclonal (#5605, Cell Signaling Technology)[7]

-

Cyclin D1: Rabbit monoclonal (#2978, Cell Signaling Technology)[7]

-

GAPDH (Loading Control): Rabbit monoclonal (ab181602, Abcam)[7]

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Ro3280 is a potent and selective PLK1 inhibitor with significant anti-proliferative activity against a wide array of cancer cell types. Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, and in certain cancers, the modulation of key oncogenic signaling pathways such as the Wnt/β-catenin pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical investigation of Ro3280 as a potential anti-cancer therapeutic. Future studies should focus on elucidating its in vivo efficacy, detailed pharmacokinetic and toxicity profiles, and the identification of predictive biomarkers to guide its clinical development.

References

- 1. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Investigating Ro3280 in Novel Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of Ro3280, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in various cancer models. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways affected by Ro3280.

Core Concepts: Mechanism of Action of Ro3280

Ro3280 is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with tumorigenesis and poor clinical outcomes, making it an attractive target for cancer therapy.[1][2]

By inhibiting PLK1, Ro3280 disrupts multiple stages of mitosis, leading to cell cycle arrest at the G2/M phase, induction of apoptosis (programmed cell death), and DNA damage.[1][2][3] Preclinical studies have demonstrated its anti-proliferative activity across various cancer cell lines, including breast, gastric, and prostate cancer, as well as in leukemia.[1][3][4][5]

Quantitative Data Summary

The anti-cancer efficacy of Ro3280 has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values in various cancer cell lines and the in vivo efficacy in a xenograft model.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U937 | Acute Myeloid Leukemia | 186 | [5] |

| HL-60 | Acute Myeloid Leukemia | 175 | [5] |

| NB4 | Acute Promyelocytic Leukemia | 74 | [5] |

| K562 | Chronic Myelogenous Leukemia | 797 | [5] |

| MV4-11 | Acute Myeloid Leukemia | 120 | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 | [5] |

| 22RV1 | Prostate Cancer | 29.1 | [4] |

| PC3 | Prostate Cancer | 32.3 | [4] |

Table 1: In Vitro IC50 Values of Ro3280 in Various Cancer Cell Lines.

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| HT-29 (colorectal cancer) | 40 mg/kg, once weekly | 72% |

Table 2: In Vivo Efficacy of Ro3280 in a Colorectal Cancer Xenograft Model.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Ro3280.

Cell Viability and Proliferation Assays

3.1.1. XTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours, treat cells with varying concentrations of Ro3280 for the desired duration (e.g., 24, 48, 72 hours).

-

XTT Reagent Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is proportional to the number of viable cells.

3.1.2. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method to determine cell viability.

-

Cell Seeding: Seed 5,000 cells per well in 96-well plates and incubate for 24 hours.

-

Treatment: Treat cells with the desired concentrations of Ro3280 for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]

Apoptosis Assays

3.2.1. Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Ro3280 at the desired concentration and duration.

-

Cell Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

3.2.2. Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

-

Cell Treatment and Lysis: Treat cells with Ro3280. Lyse the cells to release intracellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.

-

Data Acquisition: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Fixation: Treat cells with Ro3280. Harvest and fix the cells in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with Ro3280, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies can be used:

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of Ro3280 in a living organism.

-

Cell Line: HT-29 human colorectal cancer cells are a suitable model.[6][10][11][12][13]

-

Animal Strain: Use immunodeficient mice, such as athymic nude or SCID mice.[6]

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[10]

-

Tumor Growth and Measurement: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Administration: Administer Ro3280 (e.g., 40 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) according to the desired schedule (e.g., once weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathways and Visualizations

Ro3280 exerts its anti-cancer effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

PLK1 Signaling and G2/M Arrest

Ro3280 directly inhibits PLK1, a master regulator of mitosis. This inhibition disrupts the G2/M checkpoint, preventing cancer cells from entering mitosis and leading to cell cycle arrest.

References

- 1. benthamscience.com [benthamscience.com]

- 2. RO3280: A Novel PLK1 Inhibitor, Suppressed the Proliferation of MCF-7 Breast Cancer Cells Through the Induction of Cell Cycle Arrest at G2/M Point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 5. Molecular Targeting of the Oncoprotein PLK1 in Pediatric Acute Myeloid Leukemia: RO3280, a Novel PLK1 Inhibitor, Induces Apoptosis in Leukemia Cells [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Wnt/beta-Catenin Activated Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. Wnt Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 11. HT29 Cell Line - Creative Biogene [creative-biogene.com]

- 12. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 13. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

Preclinical Development of Ro3280: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro3280 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. Ro3280 has emerged as a promising anti-cancer agent, demonstrating significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of the preclinical studies and development of Ro3280, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. While detailed pharmacokinetic and toxicology data from formal studies are not yet publicly available due to its preclinical stage, this guide summarizes the currently available information.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its aberrant expression in tumor cells makes it an attractive target for cancer therapy. Ro3280 (also known as Ro5203280) is a novel PLK1 inhibitor that has demonstrated high potency and selectivity.[1] This document details the preclinical findings that underpin the therapeutic potential of Ro3280.

Mechanism of Action

Ro3280 exerts its anti-tumor effects primarily through the inhibition of PLK1, leading to disruptions in cell cycle progression and the induction of apoptosis.

PLK1 Signaling Pathway and Ro3280's Point of Intervention

PLK1 is a master regulator of the G2/M checkpoint and mitotic progression. Its inhibition by Ro3280 disrupts the normal cell cycle, leading to mitotic arrest and subsequent cell death. The pathway below illustrates the central role of PLK1 and the inhibitory action of Ro3280.

In Vitro Studies

A series of in vitro experiments have been conducted to characterize the anti-cancer activity of Ro3280 across various cancer cell lines.

Anti-proliferative Activity

Ro3280 has demonstrated potent anti-proliferative effects in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for Ro3280 have been determined in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| H82 | Lung Cancer | 5 |

| HT-29 | Colorectal Cancer | 10 |

| MDA-MB-468 | Breast Cancer | 19 |

| PC3 | Prostate Cancer | 12 |

| A375 | Skin Cancer | 70 |

| NB4 | Acute Myeloid Leukemia | 74 |

| HL-60 | Acute Myeloid Leukemia | 175 |

| U937 | Acute Myeloid Leukemia | 186 |

| K562 | Chronic Myeloid Leukemia | 797 |

| MV4-11 | Acute Myeloid Leukemia | 120 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 162 |

| SNU-16 | Gastric Cancer | 9640 (9.64 µM) |

Table 1: Anti-proliferative activity of Ro3280 in various cancer cell lines.[1]

Induction of Cell Cycle Arrest and Apoptosis

Ro3280 treatment leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of PLK1 inhibition. This is followed by the induction of apoptosis.

| Cell Line | Effect | Observation |

| MCF-7 | Cell Cycle Arrest | Accumulation of cells in G2/M phase |

| MCF-7 | Apoptosis | Increased Annexin V staining, increased multicaspase activity, decreased mitochondrial membrane potential |

| Leukemia Cells | Apoptosis | Increased Annexin V staining, DNA fragmentation, abnormal nuclear morphology |

| SNU-16 | Apoptosis | Decreased Bcl-2, increased Bax and cleaved caspase-3, increased cleaved PARP, increased 8-oxo-dG (DNA damage marker) |

Table 2: Effects of Ro3280 on cell cycle and apoptosis.

In Vivo Studies

The anti-tumor efficacy of Ro3280 has been evaluated in a preclinical xenograft model.

HT-29 Colorectal Cancer Xenograft Model

In a nude mouse model implanted with HT-29 human colorectal tumors, Ro3280 demonstrated robust anti-tumor activity.

| Dosing Schedule | Tumor Growth Inhibition | Outcome |

| 40 mg/kg, once weekly | 72% | Significant tumor growth inhibition |

| More frequent dosing | Not specified | Complete tumor regression |

Table 3: In vivo efficacy of Ro3280 in an HT-29 xenograft model.[1]

Pharmacokinetics and Toxicology

As Ro3280 is still in the preclinical stage of development, comprehensive pharmacokinetic and toxicology data are limited. One study has investigated the interaction of Ro3280 with human serum albumin (HSA), a key factor influencing a drug's pharmacokinetic profile.

| Parameter | Finding | Implication |

| HSA Binding | High affinity | Potential for a longer half-life and altered distribution |

Table 4: Preliminary pharmacokinetic-related finding for Ro3280.

Formal toxicology studies have not yet been published.

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical assessment of Ro3280 follows a standard workflow from in vitro characterization to in vivo efficacy studies.

Cell Viability/Anti-proliferative Assay (XTT)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Ro3280 and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is added to each well.

-

Incubation: Plates are incubated for an additional period (e.g., 4 hours) to allow for the conversion of XTT to formazan by metabolically active cells.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm with a reference wavelength of 650 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with Ro3280 at various concentrations for a defined period.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Cells are treated with Ro3280 as described for other assays.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cells.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

In Vivo HT-29 Xenograft Model

-

Cell Culture: HT-29 human colorectal carcinoma cells are cultured in appropriate media.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: A suspension of HT-29 cells (e.g., 5 x 10^6 cells in PBS) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. Ro3280 is administered according to the specified dose and schedule (e.g., intraperitoneally or orally). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

Conclusion

The preclinical data for Ro3280 strongly support its development as a novel anti-cancer therapeutic. Its potent and selective inhibition of PLK1 translates to significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Furthermore, the in vivo efficacy demonstrated in a colorectal cancer xenograft model is highly encouraging. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to guide its potential transition into clinical trials. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the continued investigation of Ro3280 and other PLK1 inhibitors.

References

The Impact of Ro3280 on Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro3280 is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] This technical guide provides an in-depth overview of the mechanism of action of Ro3280, focusing on its impact on the cell cycle and the induction of apoptosis in cancer cells. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating PLK1 inhibition as a therapeutic strategy.

Introduction to Ro3280 and its Target: PLK1

Ro3280 (also known as Ro5203280) is a small molecule inhibitor that demonstrates high selectivity for Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3][4] Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a promising target for anticancer therapies.[5] Ro3280 exerts its anticancer effects by arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3][6]

Quantitative Analysis of Ro3280's In Vitro Efficacy

The potency of Ro3280 has been evaluated across various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

Table 1: In Vitro Potency of Ro3280 Against PLK1 and Cancer Cell Lines

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| PLK1 | Biochemical Assay | 3 | [1] |

| H82 (Lung Cancer) | Proliferation Assay | 5 | [1] |

| HT-29 (Colorectal Cancer) | Proliferation Assay | 10 | [1] |

| MDA-MB-468 (Breast Cancer) | Proliferation Assay | 19 | [1] |

| PC3 (Prostate Cancer) | Proliferation Assay | 12 | [1] |

| A375 (Skin Cancer) | Proliferation Assay | 70 | [1] |

| SNU-16 (Gastric Cancer) | XTT Proliferation Assay | 9,640 | [6] |

| 5637 (Bladder Cancer) | Proliferation Assay | ~100 | [7] |

| T24 (Bladder Cancer) | Proliferation Assay | ~100 | [7] |

Mechanism of Action: Disruption of Mitotic Progression

Ro3280's primary mechanism of action is the inhibition of PLK1, which leads to a cascade of events culminating in mitotic arrest and cell death.

Signaling Pathway of PLK1 in Mitosis and Inhibition by Ro3280

PLK1 is a master regulator of the cell cycle, particularly during mitosis. Its inhibition by Ro3280 disrupts the carefully orchestrated sequence of mitotic events.

Caption: PLK1 Signaling Pathway and Ro3280 Inhibition.

Downstream Effects on Wnt/β-catenin Pathway

Recent studies have suggested a potential link between PLK1 inhibition by Ro3280 and the Wnt/β-catenin signaling pathway in prostate cancer. It has been observed that Ro3280 treatment can lead to the inactivation of the Wnt/β-catenin pathway, resulting in reduced expression of its target genes like c-Myc and cyclin D1.[6][8][9]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the impact of Ro3280 on mitotic progression.

Cell Proliferation Assay (XTT-Based)

This protocol is for determining the anti-proliferative effect of Ro3280.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of Ro3280 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

-

Incubation: Add the XTT reagent to each well and incubate for 4-6 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry